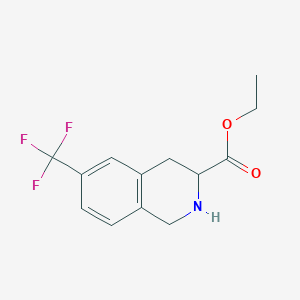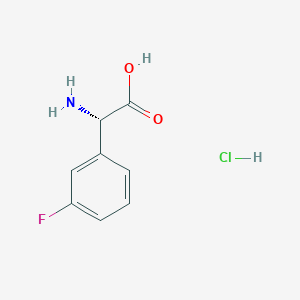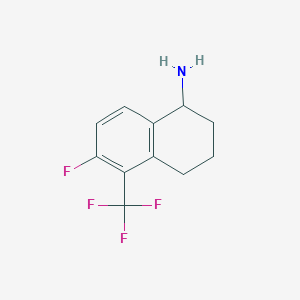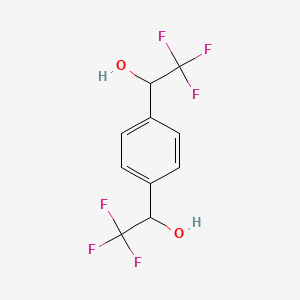
1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) is a chemical compound with the molecular formula C10H8F6O2 It is characterized by the presence of a phenylene group linked to two trifluoroethanol groups
準備方法
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) typically involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethanol groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol groups to trifluoromethyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethanol groups can form hydrogen bonds with amino acid residues, influencing the structure and function of proteins. Additionally, the phenylene group can participate in π-π interactions, further modulating the activity of biological molecules.
類似化合物との比較
Similar compounds to 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) include:
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethylamine): Similar structure but with amine groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroacetone): Contains ketone groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoromethane): Features trifluoromethyl groups instead of trifluoroethanol groups.
The uniqueness of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) lies in its combination of trifluoroethanol groups with a phenylene backbone, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
特性
分子式 |
C10H8F6O2 |
|---|---|
分子量 |
274.16 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4,7-8,17-18H |
InChIキー |
LOOAQKQJMDRIDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


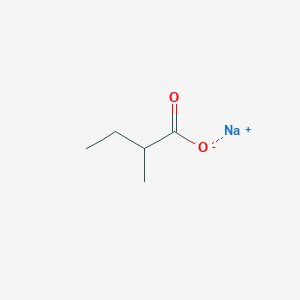
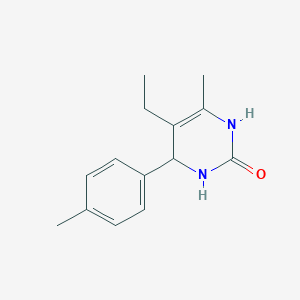
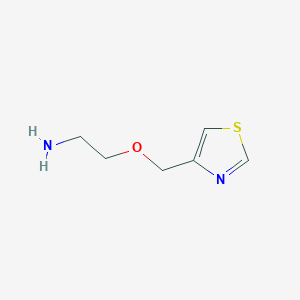
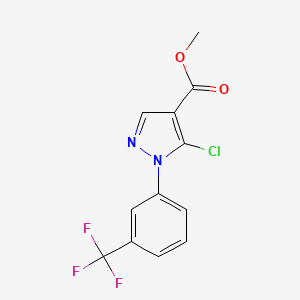

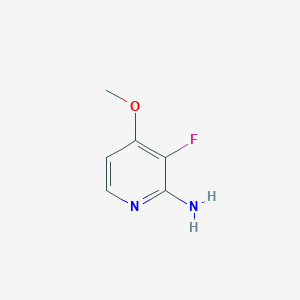
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)


